An In-Depth Technical Guide to 3-Amino-5-methylbenzotrifluoride: A Key Building Block in Modern Chemistry
An In-Depth Technical Guide to 3-Amino-5-methylbenzotrifluoride: A Key Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Intermediates
In the landscape of contemporary pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal and process chemistry. The trifluoromethyl group (-CF3), in particular, is highly valued for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 3-Amino-5-methylbenzotrifluoride (CAS No. 96100-12-8), also known as 3-methyl-5-(trifluoromethyl)aniline, has emerged as a critical intermediate, providing a versatile platform for the synthesis of complex, high-value compounds. This guide offers a comprehensive overview of its synthesis, properties, and applications, with a focus on the practical insights relevant to researchers in the field.
Physicochemical Properties and Structural Attributes
3-Amino-5-methylbenzotrifluoride is an off-white solid that possesses a unique combination of functional groups: a nucleophilic amino group, a methyl group, and an electron-withdrawing trifluoromethyl group on an aromatic ring.[3] This distinct substitution pattern governs its reactivity and makes it a valuable synthon.
| Property | Value | Source |
| CAS Number | 96100-12-8 | [4][5] |
| Molecular Formula | C8H8F3N | [4] |
| Molecular Weight | 175.15 g/mol | [4] |
| Appearance | Off-white solid | [3] |
| IUPAC Name | 3-methyl-5-(trifluoromethyl)aniline | [4] |
| pKa (estimated for 3-(trifluoromethyl)aniline) | ~3.5 | [6] |
| LogP (estimated for 3-(trifluoromethyl)aniline) | ~2.1 | [7] |
The presence of the trifluoromethyl group significantly impacts the electronic properties of the aniline ring, reducing the basicity of the amino group compared to non-fluorinated anilines. This modulation of reactivity is a key consideration in synthetic planning.
Synthesis of 3-Amino-5-methylbenzotrifluoride: A Step-by-Step Protocol
The most common and industrially viable route to 3-Amino-5-methylbenzotrifluoride involves a two-step process: the nitration of a suitable benzotrifluoride precursor followed by the reduction of the resulting nitro group.
Caption: General synthetic route to 3-Amino-5-methylbenzotrifluoride.
Experimental Protocol: Reduction of a Nitro Aromatic Precursor
Reaction: Catalytic hydrogenation of 3,5-bis(trifluoromethyl)nitrobenzene.
Materials:
-
3,5-Bis(trifluoromethyl)nitrobenzene (1 mol)
-
Ethyl acetate (500 g)
-
Palladium on carbon (Pd/C) catalyst (5 g)
-
Autoclave
-
Hydrogen gas source
Procedure:
-
Charge a 1L autoclave with 259g (1 mol) of 3,5-bis(trifluoromethyl)nitrobenzene and 500g of ethyl acetate.[6]
-
Add 5g of palladium-carbon catalyst to the mixture.[6]
-
Seal the autoclave and raise the temperature to 60°C.[6]
-
Pressurize the autoclave with hydrogen gas to 2 MPa.[6]
-
Maintain the temperature and pressure for 20 hours with stirring.[6]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by distillation to obtain 3,5-bis(trifluoromethyl)aniline.[6]
Trustworthiness: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material. The final product should be characterized by NMR and melting point analysis to confirm its identity and purity.
Spectroscopic Characterization
The structural elucidation of 3-Amino-5-methylbenzotrifluoride and its derivatives relies on standard spectroscopic techniques. While a publicly available, citable spectrum for this specific molecule is elusive, the expected spectral features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The aromatic protons will appear as singlets or complex multiplets in the aromatic region (approx. 6.5-7.5 ppm). The amino protons will likely appear as a broad singlet, and the methyl protons as a sharp singlet around 2.3 ppm.
-
¹³C NMR: The carbon NMR will show characteristic signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling. The methyl carbon will resonate in the aliphatic region.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single sharp peak for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (175.15 g/mol ).
Applications in Drug Discovery and Agrochemicals
The true value of 3-Amino-5-methylbenzotrifluoride lies in its role as a versatile building block for more complex molecules with desired biological activities. The amino group serves as a handle for a variety of chemical transformations, allowing for its incorporation into a wide range of scaffolds.
Key Synthetic Transformations
The amino group of 3-Amino-5-methylbenzotrifluoride is a versatile functional handle for constructing more complex molecules, particularly through carbon-nitrogen and carbon-carbon bond-forming reactions. For drug development professionals, mastering these transformations is key to leveraging the full potential of this intermediate.
Caption: Key reactions for the derivatization of 3-Amino-5-methylbenzotrifluoride.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9][10] This reaction allows for the coupling of anilines with aryl halides or triflates, providing access to a wide array of diaryl and heteroaryl amines, which are common motifs in pharmaceuticals.
Mechanism Overview:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The aniline displaces a ligand on the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, regenerating the Pd(0) catalyst.
This reaction is highly valued for its functional group tolerance and broad substrate scope.[10]
Suzuki-Miyaura Coupling
While the amino group itself does not directly participate in the Suzuki-Miyaura coupling, it can be readily converted to a halide or triflate, transforming the molecule into a suitable coupling partner.[1][11][12] This palladium-catalyzed reaction forms C-C bonds between an organoboron compound and an organic halide or triflate.[11]
Application Workflow:
-
Diazotization and Halogenation (Sandmeyer Reaction): The amino group of 3-Amino-5-methylbenzotrifluoride can be converted to a diazonium salt, which is then displaced by a halide (e.g., Br, I) to yield a halogenated benzotrifluoride derivative.
-
Suzuki-Miyaura Coupling: The resulting aryl halide can then be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new carbon-based substituents.[1][11]
This two-step sequence dramatically expands the synthetic utility of the starting aniline, enabling the construction of complex biaryl structures that are prevalent in many drug candidates.
Examples in Development
While a specific marketed drug directly synthesized from 3-Amino-5-methylbenzotrifluoride is not prominently disclosed in public literature, the utility of closely related analogs is well-established. For instance, 3-aminobenzotrifluoride is a known intermediate in the synthesis of the anti-androgen drug bicalutamide and the herbicide fluometuron.[13] Furthermore, substituted trifluoromethyl anilines are key components in the synthesis of numerous kinase inhibitors and other targeted therapies. For example, 3-bromo-5-(trifluoromethyl)aniline is a precursor for an intermediate used in the synthesis of the leukemia drug Nilotinib.[14] These examples underscore the high value of the trifluoromethylaniline scaffold in modern drug discovery.
Safety and Handling
As a laboratory chemical, 3-Amino-5-methylbenzotrifluoride should be handled with appropriate precautions. It is classified as an acute toxicant and an irritant.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Use only in a well-ventilated area.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
Conclusion
3-Amino-5-methylbenzotrifluoride is a strategically important building block for the synthesis of advanced pharmaceutical and agrochemical compounds. Its unique combination of reactive and modulatory functional groups provides a versatile platform for the creation of novel molecular architectures. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and scientists aiming to leverage the benefits of fluorine chemistry in their discovery and development programs. The synthetic pathways and transformations discussed in this guide provide a solid foundation for the innovative application of this valuable intermediate.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3,5-Bis(trifluoromethyl)aniline in Pharmaceutical Synthesis: A Strategic Intermediate. Retrieved from [Link]
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- Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919.
- Grige, A., & Priede, M. (2021). Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
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Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
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Request PDF. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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PubChem. (n.d.). 3-Amino-5-methylbenzotrifluoride. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Harish Chopra. (2021, July 26). Buchwald-Hartwig Amination Reaction [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Retrieved from [Link]
- Wang, L., et al. (2022). ESI for EDC-promoted one-step synthesis of Teriflunomide at industrial scale. RSC Advances, 12, 12345-12349.
- Wang, Q., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(19), 6569.
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ATB. (n.d.). Benzotrifluoride | C7H5F3 | MD Topology | NMR | X-Ray. Retrieved from [Link]
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